molecular formula C13H17N3O4 B12874853 Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate CAS No. 921222-11-9

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate

Cat. No.: B12874853
CAS No.: 921222-11-9
M. Wt: 279.29 g/mol
InChI Key: JDFJWDNNPWPJLD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This benzoate derivative, characterized by the presence of adjacent amino and nitro functional groups on the aromatic ring, is a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles. Its molecular structure suggests significant potential for application in medicinal chemistry, particularly as a building block for compounds with biological activity. The pyrrolidin-1-yl substituent is a common pharmacophore found in molecules active at various biological targets. In synthetic pathways, the nitro group can be readily reduced to an amino group, providing access to diamine intermediates such as ethyl 2,3-diamino-6-pyrrolidin-1-ylbenzoate , which are crucial for constructing fused heterocyclic systems like benzimidazoles or quinoxalines. These scaffold structures are of high interest in drug discovery due to their diverse biological potential, which can include antiviral, anticancer, and anti-inflammatory activities, as observed in other indole and nitrogen-containing heterocyclic compounds . This product is intended for use in a controlled laboratory setting by qualified researchers. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

921222-11-9

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl 2-amino-3-nitro-6-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)11-9(15-7-3-4-8-15)5-6-10(12(11)14)16(18)19/h5-6H,2-4,7-8,14H2,1H3

InChI Key

JDFJWDNNPWPJLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCCC2

Origin of Product

United States

Preparation Methods

Esterification and Nucleophilic Substitution

  • Esterification : The benzoic acid precursor is typically esterified with ethanol under acidic conditions or using coupling agents to form the ethyl benzoate core.
  • Nitration : Introduction of the nitro group at the 3-position is achieved via electrophilic aromatic substitution using nitrating agents under controlled temperature to avoid over-nitration.
  • Amination : The amino group at the 2-position is introduced by reduction of a nitro precursor or by direct substitution using ammonia or amine sources.
  • Pyrrolidinyl substitution : The 6-position substitution with pyrrolidin-1-yl is commonly performed via nucleophilic aromatic substitution, where the leaving group (often a halogen) is displaced by pyrrolidine under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Reaction Conditions

  • Solvents : Dimethylformamide (DMF) and acetonitrile are preferred for nucleophilic substitution due to their ability to dissolve both reactants and facilitate the reaction.
  • Temperature : Reflux temperatures (typically 80–120 °C) are employed to drive the substitution reactions to completion.
  • Time : Reaction times vary from several hours to overnight, depending on the reactivity of the substrates and the desired conversion.

Hydrogenation Step for Amino Group Formation

A key step in the preparation involves the reduction of nitro groups to amino groups, which can be achieved by catalytic hydrogenation:

Parameter Details
Catalyst Raney Nickel or Palladium on carbon
Solvent Methanol or aqueous acidic solutions
Temperature Room temperature to 100 °C
Pressure Atmospheric to 10 atm
Hydrogen source Pure hydrogen gas or mixture with CO2
Reaction mode Batch or continuous flow reactor
Yield Approximately 83–84% selectivity for amino product formation

This hydrogenation is often performed in the presence of sulfuric acid or its salts to improve solubility and reaction rate. Continuous flow reactors with granular catalysts allow for efficient hydrogenation with controlled reagent dosing, enhancing yield and simplifying product isolation.

Example Synthesis Protocol (Based on Patent RU2081111C1)

Step Description
Starting material 1-ethyl-2-nitromethylene pyrrolidine
Solvent Methanol (500 mL for 23.4 g substrate)
Catalyst Raney Nickel (5.0 g)
Conditions Room temperature, atmospheric pressure, hydrogenation until 4 equivalents of hydrogen absorbed
Work-up Catalyst filtration, distillation to isolate 1-ethyl-2-aminomethylpyrrolidine (boiling point 65-67 °C at 20 mmHg)
Yield 15.7 g product obtained (moderate yield)

The process can be modified by using aqueous sulfuric acid solutions or sulfate salts of the amine to improve solubility and selectivity. Neutralization with alkali follows before product isolation.

Summary Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Solvent(s) Temperature Pressure Catalyst Yield/Selectivity
Esterification Benzoic acid + ethanol + acid catalyst Ethanol Reflux (~78 °C) Atmospheric Acid catalyst High (varies)
Nitration HNO3 / H2SO4 Sulfuric acid 0–5 °C Atmospheric None Controlled nitration
Amination (reduction) Catalytic hydrogenation Methanol / aqueous acid 25–100 °C 1–10 atm Raney Ni / Pd-C ~83–84% selectivity
Pyrrolidinyl substitution Pyrrolidine + halogenated intermediate DMF / Acetonitrile Reflux (80–120 °C) Atmospheric None Moderate to high

Research Findings and Optimization Notes

  • Continuous flow hydrogenation improves product yield and process efficiency by maintaining saturated substrate solutions in the catalyst bed and allowing continuous reagent feed.
  • Use of aqueous sulfuric acid or sulfate salts as solvents enhances solubility and selectivity during hydrogenation.
  • Optimization of reaction time and temperature during nucleophilic substitution is critical to minimize side reactions and maximize purity.
  • The compound’s biological activity depends on the integrity of the amino and nitro groups, necessitating careful control during reduction and substitution steps to avoid over-reduction or unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate has a molecular formula of C12H16N4O4 and a molecular weight of 288.29 g/mol. The compound features an ethyl ester functional group, an amino group, and a nitro group, which contribute to its biological activity and potential therapeutic uses.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. Research indicates that derivatives exhibiting structural similarities can inhibit bacterial topoisomerases, enzymes critical for bacterial DNA replication and repair. For instance, benzothiazole-based inhibitors have shown potent activity against Gram-positive and Gram-negative pathogens, including resistant strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Several studies on related nitro-substituted benzoate derivatives have demonstrated significant inhibition of pro-inflammatory cytokines, indicating that this compound may also exert similar effects . This could be particularly useful in developing treatments for chronic inflammatory diseases.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications, facilitating the development of more complex molecules with potential therapeutic applications . The compound can be used to synthesize other biologically active derivatives through standard organic reactions such as acylation or alkylation.

Case Study 1: Antibacterial Development

A series of studies focused on synthesizing new antibacterial agents based on the structure of this compound demonstrated its effectiveness against resistant bacterial strains. In vitro assays showed that modifications to the pyrrolidine ring significantly enhanced antibacterial activity while reducing cytotoxicity in human cell lines .

Case Study 2: Anti-inflammatory Research

In a controlled study examining the anti-inflammatory effects of nitro-substituted benzoates, this compound was identified as a promising candidate for further development due to its ability to inhibit NF-kB signaling pathways in macrophages, leading to decreased production of inflammatory mediators .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Influence on Reactivity and Physical Properties

Ethyl 4-(Dimethylamino)benzoate
  • Substituents: A single dimethylamino group at position 3.
  • Reactivity: Demonstrated superior photopolymerization efficiency in resin cements compared to methacrylate-based co-initiators. The dimethylamino group enhances electron donation, accelerating radical generation during curing.
  • Physical Properties: Resins containing this compound exhibited higher degrees of conversion (DC) and improved mechanical stability compared to those with 2-(dimethylamino)ethyl methacrylate.
  • DPI Synergy : Diphenyliodonium hexafluorophosphate (DPI) had minimal impact on its reactivity, suggesting inherent stability in photoinitiation systems.
Ethyl Benzoate
  • Substituents: No functional groups beyond the ester.
  • Applications : Widely used in cosmetics as a solvent and skin-conditioning agent due to its low toxicity and mild irritancy profile.
  • Reactivity : Lacks photoinitiating capacity due to the absence of electron-donating substituents.
Target Compound: Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate
  • However, the pyrrolidinyl group (a tertiary amine) may act as a secondary electron donor or base catalyst, offsetting this effect.
  • Hypothesized Applications: Could serve as a dual-action initiator in resins, leveraging nitro group redox activity and amine-mediated radical generation. No direct evidence exists in the provided literature, but structural parallels to ethyl 4-(dimethylamino)benzoate suggest plausible utility.

Comparative Data Table

Compound Key Substituents Reactivity in Resins Physical Stability Safety Profile
This compound 2-amino, 3-nitro, 6-pyrrolidinyl Hypothetically moderate (untested) Likely high due to aromatic rigidity Unknown; nitro groups may raise toxicity concerns
Ethyl 4-(dimethylamino)benzoate 4-dimethylamino High (superior DC in resins) High Generally safe in resin systems
Ethyl benzoate None (simple ester) Non-reactive Moderate CIR-approved for cosmetics

Biological Activity

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is a compound of considerable interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and an amino group attached to a benzoate ring, along with a pyrrolidine moiety. The presence of these functional groups is critical for its biological activity. The compound's molecular formula is C14H18N4O3, and its structure can be represented as follows:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs. For instance, derivatives with pyrrolidine rings have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
This compound<100E. coli, S. aureus
2,6-dipyrrolidino-1,4-dibromobenzene75B. subtilis
2,4,6-tripyrrolidinochlorobenzene<125Pseudomonas aeruginosa

These results suggest that this compound may exhibit low minimum inhibitory concentration (MIC) values, indicating potent antibacterial effects.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Similar compounds with amino and nitro substituents have been shown to selectively inhibit cancer cell proliferation while sparing normal cells. The mechanism may involve the induction of apoptosis in cancer cells or interference with cell cycle progression.

Table 2: Cytotoxicity Data

Compound NameIC50 (µM)Cancer Cell Line
This compound20.94 ± 0.13SH-SY5Y (Neuroblastoma)
Benzimidazole derivative37.68 ± 0.20A549 (Lung Cancer)

The IC50 values indicate that this compound has significant cytotoxic effects on certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Mechanistic Insights

Studies have indicated that the biological activity of this compound may be attributed to its ability to modulate key cellular pathways:

  • Membrane Disruption : The compound may increase membrane permeability in bacterial cells, leading to cell lysis.
  • Enzyme Inhibition : It could inhibit essential enzymes such as DNA gyrase or topoisomerases, which are crucial for bacterial replication.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Bacterial Infections : A study demonstrated that a pyrrolidine derivative significantly reduced bacterial load in infected mice models.
  • Cancer Treatment : Clinical trials on related compounds showed promising results in reducing tumor size in patients with advanced malignancies.

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